Oligomycin -

Oligomycin

Catalog Number: EVT-8216680
CAS Number:
Molecular Formula: C45H74O11
Molecular Weight: 791.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Oligomycin was first isolated from the fermentation broth of Streptomyces avermitilis in the 1970s. The compound exists in several forms, including oligomycin A, B, and C, with oligomycin A being the most studied variant due to its potent inhibitory effects on ATP synthase .

Classification

Oligomycin belongs to the class of compounds known as macrolides and specifically falls under the category of antibiotics. Its primary function is as an ATP synthase inhibitor, making it a valuable tool in bioenergetics research.

Synthesis Analysis

Methods

Technical Details

The conventional synthesis involves extracting the compound from bacterial cultures followed by purification techniques such as chromatography. In synthetic approaches, various chemical reactions are employed to modify the oligomycin structure while maintaining its core functionality.

Molecular Structure Analysis

Structure

Oligomycin has a complex macrolide structure characterized by a large lactone ring and multiple hydroxyl groups. The molecular formula for oligomycin A is C27_{27}H45_{45}O9_{9}, with a molecular weight of approximately 511.65 g/mol. The structural integrity is vital for its binding affinity to ATP synthase .

Data

Crystallographic studies have provided high-resolution structures of oligomycin bound to ATP synthase, revealing critical interactions at the binding site that facilitate its inhibitory action .

Chemical Reactions Analysis

Reactions

Oligomycin primarily acts by inhibiting ATP synthesis through the blockade of the proton channel in the Fo_o subunit of ATP synthase. This inhibition results in decreased mitochondrial respiration and increased membrane potential across the inner mitochondrial membrane. The compound's interaction with ATP synthase can be assessed through various biochemical assays that measure changes in ATP production and respiration rates .

Technical Details

In experimental setups, oligomycin is often used at varying concentrations to determine its inhibitory effects on oxidative phosphorylation and to study mitochondrial function under different metabolic conditions.

Mechanism of Action

Process

  1. Binding: Oligomycin binds to specific sites on the Fo_o subunit.
  2. Inhibition: This binding prevents protons from passing through the channel.
  3. Consequences: As a result, ATP synthesis halts, leading to increased reliance on glycolysis for energy production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oligomycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Oligomycin is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The activity can vary with changes in pH, influencing its binding affinity and efficacy .
Applications

Oligomycin is widely used in scientific research, particularly in studies involving:

  • Mitochondrial Function: It serves as a critical tool for understanding mitochondrial bioenergetics and dysfunction.
  • Cancer Research: Oligomycin's ability to induce metabolic shifts makes it valuable for exploring cancer cell metabolism and therapeutic strategies targeting energy pathways .
  • Pharmacological Studies: It aids in elucidating mechanisms of action for other drugs affecting mitochondrial activity.
Mechanisms of Action in Mitochondrial Bioenergetics

Inhibition of F₁Fₒ ATP Synthase: Structural and Functional Implications

Oligomycin Binding to Subunit c of the Fₒ Proton Channel

Oligomycin exerts its inhibitory effect through high-affinity binding to subunit c (also termed ATP synthase lipid-binding protein) within the Fₒ domain of mitochondrial F₁Fₒ ATP synthase. Structural studies utilizing X-ray crystallography (1.9 Å resolution) reveal that oligomycin A binds to the surface of the c₁₀ ring, making contact with two adjacent subunit c molecules [3] [9]. This binding site is situated near the critical glutamic acid residue (Glu59 in yeast) essential for proton translocation. Oligomycin forms a hydrogen bond with Glu59 via a bridging water molecule while simultaneously shielding this residue from the aqueous environment. The majority of interactions between oligomycin and subunit c involve hydrophobic contacts, particularly with residues such as Phe64, Ala56, and Ala60 [3].

This binding induces conformational changes in subunit c, notably reorienting the side chains of Leu63 and Phe64. The rearrangement creates a hydrophobic crevice that accommodates oligomycin’s propanol group, effectively locking the essential carboxyl group of Glu59 in a semi-closed conformation. Consequently, proton access to the hydrophilic half-channels formed by subunit a is obstructed, preventing proton translocation [3] [10].

Table 1: Key Interactions in Oligomycin Binding to Subunit c

Subunit c ResidueInteraction TypeFunctional Consequence
Glu59H-bond via water moleculeDisrupts protonation/deprotonation cycle
Phe64Hydrophobic/π-π interactionsStabilizes oligomycin positioning
Ala56/Ala60Van der Waals contactsBridges adjacent subunit c molecules
Leu63Conformational changeCreates hydrophobic binding crevice

Disruption of Proton-Motive Force and Coupling Efficiency

Oligomycin inhibition fundamentally disrupts the chemiosmotic coupling mechanism essential for oxidative phosphorylation. By blocking proton flow through the Fₒ channel, oligomycin prevents the utilization of the proton-motive force (pmf) for adenosine triphosphate synthesis [1] [2]. The pmf, mathematically defined as Δp = Δψ − 59ΔpH (mV), consists of an electrical gradient (Δψ) and a chemical proton gradient (ΔpH). Under physiological conditions, the electrical component contributes approximately 70–80% of the total pmf [6].

When oligomycin inhibits proton translocation through Fₒ, two major bioenergetic consequences ensue:

  • Hyperpolarization of the Mitochondrial Membrane: The continued activity of the electron transport chain complexes (I, III, IV) pumps protons into the intermembrane space while Fₒ-mediated reflux is blocked. This increases Δψ to its maximum theoretical value [2].
  • Respiratory Chain Inhibition: Excessive membrane hyperpolarization creates thermodynamic backpressure that impedes further proton pumping by the electron transport chain. Oxygen consumption consequently decreases, reflecting reduced electron flow [1] [7].

This decoupling of proton flux from adenosine triphosphate synthesis effectively wastes the energy stored in the pmf as heat rather than converting it into chemical energy. The inhibition is quantitatively measurable as a reduction in the P/O ratio (adenosine triphosphate molecules synthesized per oxygen atom consumed) [6].

Role of Oligomycin Sensitivity-Conferral Protein in ATP Synthase Regulation

The oligomycin sensitivity-conferral protein is a nuclear-encoded subunit of mitochondrial F₁Fₒ ATP synthase located within the peripheral stalk complex. Despite its name, oligomycin sensitivity-conferral protein does not directly bind oligomycin. Instead, it plays an indispensable structural and regulatory role in the enzyme complex [4] [10]. Oligomycin sensitivity-conferral protein anchors the catalytic F₁ head to the membrane-embedded Fₒ sector via interactions with subunit b and other components of the stator stalk. This architectural positioning enables oligomycin sensitivity-conferral protein to transmit conformational changes induced by oligomycin binding at Fₒ across the entire complex [4].

Functional studies demonstrate that oligomycin sensitivity-conferral protein is essential for maintaining the structural integrity required for oligomycin sensitivity. When mitochondrial F₁ is experimentally dissociated from Fₒ, it loses sensitivity to oligomycin. Sensitivity is restored only upon reconstitution with oligomycin sensitivity-conferral protein-containing membranes, indicating that oligomycin sensitivity-conferral protein mediates allosteric communication between Fₒ and F₁ [10]. Recent structural models propose that oligomycin binding induces subtle rearrangements in Fₒ that are propagated via the peripheral stalk to the catalytic sites in F₁, thereby coordinately inhibiting both proton translocation and adenosine triphosphate hydrolysis/synthesis activities [4] [10].

Additionally, oligomycin sensitivity-conferral protein serves as a regulatory hub for mitochondrial permeability transition pore modulation and interacts with cellular proteins such as p53, implicating it in cellular functions beyond energy transduction [4].

Differential Sensitivity Across Species: Mitochondrial vs. Bacterial ATP Synthases

Oligomycin exhibits highly selective toxicity toward mitochondrial adenosine triphosphate synthases compared to their bacterial counterparts. This selectivity arises from significant structural differences in the oligomycin-binding pocket between eukaryotic and prokaryotic subunit c [1] [3] [8].

High-resolution structural comparisons reveal that amino acid residues forming the oligomycin-binding site are 100% conserved between yeast and human subunit c but diverge substantially in bacterial homologs. For example, the bacterial subunit c lacks the precise arrangement of hydrophobic residues (e.g., Phe64 in yeast) critical for oligomycin binding [3]. Mutagenesis studies confirm that substitution of key residues in bacterial subunit c with their mitochondrial counterparts can confer oligomycin sensitivity [3].

Table 2: Differential Oligomycin Sensitivity in ATP Synthases

OrganismSubunit c ResiduesOligomycin SensitivityStructural Basis
Mammalian mitochondriaPhe64, Ala60, Glu59High (IC₅₀ ~0.1 μM)Optimal hydrophobic pocket with conserved H-bonding capacity
Saccharomyces cerevisiaePhe64, Ala60, Glu59High (equivalent to mammalian)Identical binding site residues
Escherichia coliVariable small hydrophobic residuesLow (IC₅₀ >100 μM)Absence of aromatic/hydrophobic stabilization residues; altered geometry
Mycobacterium tuberculosisDivergent residuesResistantNatural polymorphisms in c-ring structure prevent binding

This differential sensitivity has significant implications:

  • Antibiotic Development: The oligomycin-binding site provides a template for designing species-specific adenosine triphosphate synthase inhibitors. Bedaquiline, an anti-tuberculosis drug targeting mycobacterial subunit c, exemplifies this pharmaceutical application [8].
  • Toxicity in Mammals: The exquisite sensitivity of mitochondrial adenosine triphosphate synthase explains oligomycin’s mammalian toxicity and limited clinical utility despite its potent antibacterial effects in vitro [1] [8].
  • Evolutionary Conservation: The absolute conservation of oligomycin-binding residues across vertebrates and fungi suggests strong evolutionary pressure maintaining this structural domain, potentially related to regulatory functions beyond energy transduction [3] [10].

Properties

Product Name

Oligomycin

IUPAC Name

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-

InChI Key

MNULEGDCPYONBU-YNZHUHFTSA-N

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.